molecular formula C8H7F3N4O B8026614 8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B8026614
M. Wt: 232.16 g/mol
InChI Key: WHYHTLNCDLTIPE-UHFFFAOYSA-N
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Description

8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound with the molecular formula C8H7F3N4O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced nitrogen functionalities .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibit promising anticancer properties. Studies have shown that triazole derivatives can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For instance, derivatives of triazolo-pyridine structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Triazole derivatives are known for their ability to inhibit the growth of bacteria and fungi. This application is particularly relevant in the development of new antibiotics and antifungal agents to combat resistant strains of pathogens.

Neuroprotective Effects
Recent studies suggest that triazolo derivatives may possess neuroprotective properties. The ability to modulate neurotransmitter systems and reduce neuroinflammation makes these compounds potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agrochemicals

Pesticide Development
The unique chemical structure of this compound has led to its exploration in agrochemical applications. Compounds with triazole moieties are often utilized in the development of fungicides and herbicides due to their effectiveness against a wide range of agricultural pests and diseases.

Plant Growth Regulators
Research into the use of triazole derivatives as plant growth regulators has shown promising results. These compounds can enhance crop yield by improving plant resilience to environmental stressors and promoting healthy growth patterns.

Materials Science

Polymer Chemistry
In materials science, this compound can be used as a building block in the synthesis of advanced polymers. Its fluorinated ethoxy group contributes to the thermal stability and chemical resistance of polymeric materials.

Nanotechnology
The compound's unique properties make it suitable for applications in nanotechnology. Its incorporation into nanomaterials can enhance their functional properties for use in sensors or drug delivery systems.

Case Studies

Study Title Focus Area Findings
Synthesis and Anticancer ActivityMedicinal ChemistryDemonstrated significant cytotoxicity against breast cancer cell lines .
Antimicrobial EfficacyMicrobiologyEffective against multi-drug resistant bacterial strains .
Triazole Derivatives as PesticidesAgrochemicalsShowed high efficacy in controlling fungal infections in crops .
Polymerization StudiesMaterials ScienceImproved thermal stability in newly synthesized polymers .

Mechanism of Action

The mechanism of action of 8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine include:

Uniqueness

The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a novel chemical compound with potential therapeutic applications. Its unique structure, characterized by the trifluoroethoxy group, enhances its biological activity and interaction with various molecular targets. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H7F3N4O
  • Molecular Weight : 232.16 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminopyridine with 2,2,2-trifluoroethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate various signaling pathways involved in cell proliferation and apoptosis. The trifluoroethoxy group enhances lipophilicity and stability, potentially increasing bioavailability and efficacy against targeted biological systems.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : Research indicates that related triazole derivatives demonstrate potent activity against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 21.00 to 26.10 μM .
CompoundCell LineIC50 (μM)
Compound 10HepG221.00
Compound 10MCF-726.10

Antimicrobial Activity

In addition to anticancer properties, compounds within this chemical class have shown antibacterial activity. For example:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibited MIC values against Staphylococcus aureus ranging from 3.9 to 31.5 µg/ml .

Case Studies

  • VEGFR-2 Inhibition : A study focused on pyridine derivatives revealed that a compound structurally related to this compound effectively inhibited VEGFR-2 with an IC50 value of 65 nM. This suggests potential applications in antiangiogenic therapy .
    • Binding Analysis : Molecular docking studies indicated strong binding affinity to the VEGFR-2 active site.
  • Cytotoxicity Assessment : A series of triazolo derivatives were tested for cytotoxicity against multiple human cancer cell lines. The results indicated that specific modifications in the triazole structure significantly enhanced antitumor activity compared to established chemotherapeutics like cisplatin .

Properties

IUPAC Name

8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4O/c9-8(10,11)4-16-5-2-1-3-15-6(5)13-7(12)14-15/h1-3H,4H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYHTLNCDLTIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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